3-(4-Fluorophenoxy)pyrrolidine

Description

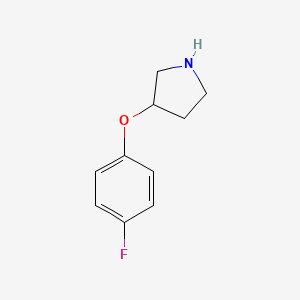

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHNAHLNXEANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619714 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524045-02-1 | |

| Record name | 3-(4-Fluorophenoxy)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Fluorophenoxy)pyrrolidine chemical properties

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure uniquely combines a saturated, three-dimensional pyrrolidine scaffold with the electronically distinct 4-fluorophenoxy moiety. The pyrrolidine ring, a privileged structure in drug discovery, imparts favorable physicochemical properties such as improved solubility and a defined three-dimensional vector for substituent placement.[1][2] The introduction of a fluorine atom enhances lipophilicity and can modulate metabolic stability and binding interactions with biological targets.[3] This guide provides a comprehensive overview of the core chemical properties, a detailed synthetic protocol, predicted spectral analysis, and key applications of this compound, intended for researchers and scientists in drug development.

Physicochemical and Structural Properties

The core structure consists of a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 3-position with a 4-fluorophenoxy group via an ether linkage.[3] This substitution introduces a chiral center at the C-3 position of the pyrrolidine ring, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture. The specific stereochemistry can significantly impact pharmacological activity.[3]

The fluorine atom is a mild electron-withdrawing group, influencing the electronics of the phenyl ring. The ether linkage provides a degree of conformational flexibility. The secondary amine of the pyrrolidine ring is basic, with a pKa similar to other dialkyl amines, allowing for salt formation to improve aqueous solubility and handling.[4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂FNO | [1][3] |

| Molecular Weight | 181.21 g/mol | [1] |

| CAS Number | 524045-02-1 (Racemate) | [5] |

| 1187927-92-9 ((S)-enantiomer) | [3] | |

| 900512-41-6 ((R)-enantiomer) | [1] | |

| Appearance | Colorless to light yellow liquid (predicted) | [6]* |

| logP (Predicted) | 1.5664 | [1] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| pKa (Conjugate Acid) | ~11.3 (predicted, based on pyrrolidine) | [4] |

Note: Appearance is based on the structurally similar 3-(4-Fluorophenyl)pyrrolidine.

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a Mitsunobu reaction, which allows for the formation of the aryl ether bond with a predictable inversion of stereochemistry if a chiral starting material is used.[7] This method is favored in medicinal chemistry for its reliability and mild conditions, avoiding the high temperatures or strongly basic conditions that might be required for other methods like the Williamson ether synthesis.[2][7]

The rationale involves activating a protected 3-hydroxypyrrolidine with a phosphine-azodicarboxylate reagent system. This in-situ activation converts the hydroxyl group into a good leaving group, which is then displaced by the 4-fluorophenoxide nucleophile in a classic Sₙ2 reaction. The use of an N-Boc protecting group is critical, as it prevents the secondary amine of the pyrrolidine from competing as a nucleophile.

Detailed Experimental Protocol: Mitsunobu Reaction

This protocol describes the synthesis of (R)-1-tert-butyl this compound-1-carboxylate from (S)-N-Boc-3-hydroxypyrrolidine, followed by deprotection.

Step 1: Mitsunobu Coupling

-

To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-fluorophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 20 minutes.

-

Rationale: The reaction is cooled to 0 °C to control the initial exothermic reaction between PPh₃ and DIAD. DIAD is added slowly to maintain control and minimize side reactions. Anhydrous THF is essential as the reaction intermediates are water-sensitive.

-

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 10% to 40%) to yield the protected product, (R)-1-tert-butyl this compound-1-carboxylate.

-

Rationale: Chromatography is necessary to remove the triphenylphosphine oxide and DIAD-hydrazine byproducts, which are major impurities in Mitsunobu reactions.

-

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc protected product from Step 1 in a solution of 4M HCl in 1,4-dioxane (~0.5 M).

-

Rationale: A strong acid like HCl is required to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. Dioxane is a common solvent for this transformation.

-

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Triturate the resulting solid with diethyl ether and filter to collect the (R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride salt.

-

To obtain the free base, dissolve the hydrochloride salt in water, basify to pH >10 with 1M NaOH, and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Synthesis Workflow Diagram

References

- 1. chemscene.com [chemscene.com]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. chemimpex.com [chemimpex.com]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Fluorophenoxy)pyrrolidine CAS number 524045-02-1

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine (CAS: 524045-02-1)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes its chemical properties, strategic applications, and essential handling protocols, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical research landscape.[1] Its structure is deceptively simple, yet it combines three critical features that make it a highly valuable scaffold for drug design:

-

The Pyrrolidine Ring: This saturated, five-membered nitrogen-containing heterocycle is considered a "privileged scaffold."[1][2] Its non-planar, three-dimensional structure allows for a more sophisticated exploration of pharmacophore space compared to flat aromatic rings, which can lead to improved target selectivity and better physicochemical properties like aqueous solubility.[1][3][4]

-

The Aryl Ether Linkage: The phenoxy group connected via an ether linkage provides a stable and synthetically accessible connection point, allowing the pyrrolidine core to be coupled with an aromatic system.

-

The Fluorine Substituent: The fluorine atom on the phenyl ring is a strategic addition. Fluorine can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the molecule, often leading to improved binding affinity with biological targets.[5]

This combination of features makes this compound a versatile intermediate for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1][5][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, from solubilization to reaction stoichiometry and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 524045-02-1 | [1][7][8][9] |

| Molecular Formula | C₁₀H₁₂FNO | [5][7][8][10] |

| Molecular Weight | 181.21 g/mol | [8][11] |

| Appearance | Typically a colorless to light yellow liquid or solid | [6] |

| Synonyms | 3-(4-Fluoro-phenoxy)-pyrrolidine | [7][8] |

Structural Representation

The two-dimensional structure of the molecule highlights the key functional groups. The pyrrolidine ring's nitrogen is a secondary amine, and the molecule possesses a chiral center at the C3 position, meaning it can exist as (R) and (S) enantiomers.[5][10][12] The specific stereochemistry can profoundly impact pharmacological activity, as biological targets like proteins are themselves chiral.[3][4][5]

Caption: 2D structure of this compound with chiral center (C*).

Core Applications in Drug Discovery

The utility of this compound stems from its role as a key intermediate in synthesizing more complex, biologically active molecules. Its structure is particularly relevant for ligands targeting the CNS.

-

Glycine Transporter 1 (GlyT1) Inhibitors: Derivatives of 3-substituted pyrrolidines are potent and selective inhibitors of GlyT1.[1] GlyT1 is a crucial target for treating disorders linked to NMDA receptor hypofunction, most notably schizophrenia.[1] By inhibiting glycine reuptake, these compounds can enhance NMDA receptor activity, offering a promising therapeutic strategy.

-

Neurological and Psychiatric Conditions: The pyrrolidine scaffold is a common feature in drugs developed for a range of neurological and psychiatric conditions.[5][6] The fluorophenoxy moiety can be fine-tuned in structure-activity relationship (SAR) studies to optimize binding, selectivity, and pharmacokinetic properties.[1]

-

Broader Therapeutic Potential: The pyrrolidine core is a versatile scaffold found in compounds with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] This suggests that derivatives of this compound could be explored for applications beyond neuroscience.

Caption: Strategic role of the compound from core structure to therapeutic application.

Synthesis Pathway: A Generalized Protocol

While the proprietary synthesis for CAS 524045-02-1 is not public, a Senior Application Scientist can reliably postulate a robust and common synthetic route based on established organic chemistry principles. A likely approach is the Williamson ether synthesis or a Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine.

Plausible Synthetic Workflow:

-

Protection: The secondary amine of a starting material like N-Boc-3-hydroxypyrrolidine is protected, typically with a Boc (tert-butyloxycarbonyl) group. This is critical to prevent the more nucleophilic nitrogen from reacting in the subsequent step instead of the hydroxyl group.

-

Ether Formation (Williamson Synthesis Example): The hydroxyl group is deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide. This highly nucleophilic intermediate then attacks 1,4-difluorobenzene in an SNAr (nucleophilic aromatic substitution) reaction to form the ether linkage.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in dioxane) to yield the final product, this compound, often as a salt.

Caption: A generalized, two-step synthesis pathway for the target compound.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and structure of a research chemical is paramount. The following multi-technique workflow constitutes a self-validating system, where each result must correlate with the others for unequivocal confirmation.

| Technique | Purpose | Expected Results & Rationale |

| ¹H NMR | Structural Elucidation | - Aromatic Region (~6.8-7.2 ppm): Two sets of multiplets (doublet of doublets) characteristic of a 1,4-disubstituted benzene ring. - Pyrrolidine Protons (~2.8-4.8 ppm): A series of complex multiplets corresponding to the CH₂ and CH protons of the pyrrolidine ring. The proton at C3 (adjacent to the oxygen) will be shifted furthest downfield. - Amine Proton (~1.5-3.0 ppm): A broad singlet for the N-H proton, which is exchangeable with D₂O. |

| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic Carbons (~115-160 ppm): Expect 4 distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant. - Pyrrolidine Carbons (~45-80 ppm): Expect 4 signals for the non-equivalent carbons of the pyrrolidine ring. C3 will be the most downfield-shifted carbon in this group. |

| ¹⁹F NMR | Fluorine Confirmation | A single signal in the typical aryl-fluoride region (~ -110 to -125 ppm). This is a highly specific and sensitive technique for confirming the presence and chemical environment of the fluorine atom. |

| Mass Spec (MS) | Molecular Weight Verification | - (ESI+): Expect a prominent peak for the molecular ion [M+H]⁺ at m/z 182.2. The exact mass should match the theoretical value, confirming the elemental composition. |

| IR Spectroscopy | Functional Group Identification | - ~3300-3400 cm⁻¹: N-H stretch (secondary amine). - ~2850-2960 cm⁻¹: C-H stretches (aliphatic). - ~1500-1600 cm⁻¹: C=C stretches (aromatic ring). - ~1200-1250 cm⁻¹: C-O-C stretch (aryl ether). - ~1100-1200 cm⁻¹: C-F stretch. |

| HPLC | Purity Assessment | Using a reverse-phase C18 column with a gradient of water/acetonitrile (both containing 0.1% TFA or formic acid) and UV detection (e.g., at 254 nm), a pure sample should yield a single major peak. Purity is typically reported as >95% for research-grade material.[6] |

This integrated approach ensures trustworthiness. An anomaly in one spectrum (e.g., an incorrect molecular weight in MS) would invalidate the entire characterization until resolved, preventing the use of substandard material in critical experiments.

Safety, Handling, and Storage

As with any research chemical whose toxicological properties have not been fully investigated, this compound must be handled with care.[11] It is intended for laboratory research use only.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Handling:

-

Storage:

-

Disposal:

Conclusion

This compound (CAS 524045-02-1) stands out as a strategically designed molecular building block. Its value is derived from the convergence of a three-dimensional saturated heterocyclic core with the modulating effects of a fluorinated aromatic substituent. This combination provides a robust platform for developing novel therapeutics, especially in the challenging field of neuroscience. For researchers in drug discovery, a thorough understanding of its properties, synthesis logic, and analytical validation is essential for leveraging its full potential in creating the next generation of targeted medicines.

References

- 1. This compound|CAS 524045-02-1 [benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipa.it [iris.unipa.it]

- 5. CAS 1187927-92-9: (3S)-3-(4-Fluorophenoxy)pyrrolidine [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 524045-02-1 | 3-(4-fluoro-fenoxi)-pirrolidina | 3-(4-Fluoro-phenoxy)-pyrrolidine - Capot Químico [capotchem.com]

- 9. 524045-02-1|this compound|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. capotchem.cn [capotchem.cn]

- 12. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. fishersci.com [fishersci.com]

(R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

This guide provides a detailed exploration of the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry. As a key structural motif in various pharmacologically active agents, particularly those targeting neurological and metabolic disorders, the ability to produce this compound with high chemical and enantiomeric purity is paramount for drug discovery and development professionals.[1]

This document moves beyond a simple recitation of procedural steps. It delves into the underlying chemical principles, the rationale behind methodological choices, and the critical parameters that ensure a robust and reproducible synthesis. The protocols described herein are designed to be self-validating, providing researchers with the insights needed to not only replicate the synthesis but also to troubleshoot and adapt it for scale-up operations.

Synthetic Strategy: A Mechanistic Approach

The most reliable and widely adopted strategy for synthesizing (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride hinges on a three-step sequence starting from a commercially available chiral precursor, (S)-3-Hydroxypyrrolidine. The core transformation is a stereospecific nucleophilic substitution on the chiral center of the pyrrolidine ring.

The overall synthetic workflow is as follows:

Caption: High-level workflow for the synthesis of the target compound.

The key considerations for this synthetic route are:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material is nucleophilic and would interfere with the desired O-alkylation. Therefore, it is temporarily protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This group is stable under the conditions of the subsequent step and can be removed cleanly at the end of the synthesis.[2]

-

Stereochemical Inversion: The synthesis requires the conversion of an (S)-alcohol to an (R)-ether. This is perfectly achieved using the Mitsunobu reaction , an SN2-type reaction that proceeds with a complete inversion of stereochemistry at the reacting center.[3][4] This is the most critical step for establishing the desired enantiomer.

-

Deprotection and Salt Formation: The final step involves the removal of the Boc group under acidic conditions, which concurrently protonates the pyrrolidine nitrogen to form the stable and water-soluble hydrochloride salt.[1]

The Core Transformation: The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis for its ability to convert a primary or secondary alcohol into a variety of other functional groups with inversion of configuration.[3][5]

Mechanism: The reaction's mechanism is complex but can be understood through several key stages. The precise nature and interplay of the intermediates can be influenced by factors like solvent polarity and the pKa of the nucleophile.[3]

-

Activation: Triphenylphosphine (PPh₃) performs a nucleophilic attack on the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.

-

Proton Transfer: This betaine is a strong base and deprotonates the nucleophile (4-fluorophenol), creating an ion pair.

-

Oxyphosphonium Salt Formation: The alcohol ((N-Boc-(S)-3-hydroxypyrrolidine)) is activated by the protonated phosphine species, forming a key oxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

-

SN2 Displacement: The phenoxide ion, acting as the nucleophile, attacks the carbon atom bearing the oxyphosphonium leaving group from the backside. This SN2 displacement results in the formation of the desired ether with complete inversion of the stereocenter.

Caption: Key stages of the Mitsunobu reaction leading to stereochemical inversion.

Detailed Experimental Protocols

Safety Precaution: The Mitsunobu reaction is exothermic and azodicarboxylates can be hazardous.[6] All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

This protocol describes the protection of the commercially available (R)-3-pyrrolidinol. Note that to obtain the final (R)-product via the Mitsunobu inversion, we must start with the (S)-enantiomer of the alcohol. The protocol is identical.

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| (S)-3-pyrrolidinol | 87.12 | 5.00 | 57.4 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.78 | 63.1 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 8.7 mL | 63.1 | 1.1 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-pyrrolidinol (5.00 g, 57.4 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature stabilizes at 0 °C.

-

Base Addition: Add triethylamine (8.7 mL, 63.1 mmol) to the stirred solution.

-

Reagent Addition: Add di-tert-butyl dicarbonate (13.78 g, 63.1 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane) until the starting material is consumed.

-

Work-up: Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the product, which is typically a white to off-white solid or a viscous oil. The crude product is often of high purity (>95%) and can be used directly in the next step.[2]

Step 2: Mitsunobu Synthesis of N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| N-Boc-(S)-3-hydroxypyrrolidine | 187.24 | 10.0 | 53.4 | 1.0 |

| 4-Fluorophenol | 112.11 | 6.6 | 58.7 | 1.1 |

| Triphenylphosphine (PPh₃) | 262.29 | 15.4 | 58.7 | 1.1 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 11.6 mL | 58.7 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

Procedure:

-

Reaction Setup: In a 500 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(S)-3-hydroxypyrrolidine (10.0 g, 53.4 mmol), 4-fluorophenol (6.6 g, 58.7 mmol), and triphenylphosphine (15.4 g, 58.7 mmol) in anhydrous THF (200 mL).

-

Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (11.6 mL, 58.7 mmol) dropwise via a syringe pump over 45 minutes. A slight exotherm may be observed; maintain the internal temperature below 5 °C. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.[6]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

Concentration: Once the reaction is complete, remove the THF under reduced pressure.

-

Purification: The primary challenge in Mitsunobu reactions is the removal of by-products (triphenylphosphine oxide and the DIAD-hydrazine).[7]

-

Redissolve the crude residue in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the bulk of the triphenylphosphine oxide. Filter the solid and wash with cold ether.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to isolate the pure product.

-

Step 3: Deprotection and Formation of (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine | 281.33 | 12.0 | 42.6 | 1.0 |

| HCl (4M in 1,4-Dioxane) | 36.46 | 53 mL | 213 | 5.0 |

| Diethyl Ether | - | ~200 mL | - | - |

Procedure:

-

Reaction Setup: Dissolve the purified N-Boc-(R)-3-(4-fluorophenoxy)pyrrolidine (12.0 g, 42.6 mmol) in a 250 mL round-bottom flask with 20 mL of 1,4-dioxane or methanol.

-

Acid Addition: Cool the solution to 0 °C and slowly add 4M HCl in 1,4-dioxane (53 mL, 213 mmol). Gas evolution (isobutylene) will be observed.

-

Reaction: Remove the ice bath and stir the solution at room temperature for 2-4 hours.

-

Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.[8]

-

Precipitation: Upon completion, add diethyl ether (~200 mL) to the reaction mixture to precipitate the hydrochloride salt.

-

Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with diethyl ether to remove any non-polar impurities. Dry the white crystalline solid under high vacuum to a constant weight.[9] A typical yield for this step is >90%.

Quality Control and Characterization

Ensuring the identity, purity, and particularly the enantiomeric integrity of the final product is critical.

Structural Verification:

-

¹H and ¹³C NMR: To confirm the molecular structure and absence of major impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the free base.

Purity Analysis:

-

HPLC: To determine the chemical purity of the final compound.

Enantiomeric Purity Analysis: This is the most critical quality attribute. The enantiomeric excess (ee) is determined by chiral chromatography.

-

Method: Chiral HPLC is the standard method. A common stationary phase is a polysaccharide-based column, such as a Daicel Chiralpak® column.[1]

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Detection: UV detection is standard. The method must demonstrate baseline separation of the (R)- and (S)-enantiomers.

-

Acceptance Criteria: For pharmaceutical applications, an enantiomeric purity of ≥99.5% ee is often required.[10] This ensures that the biological activity is derived from the desired enantiomer and minimizes potential off-target effects from the undesired one.

Conclusion

The synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a well-established process that relies on a strategic application of protecting group chemistry and a stereoinversive Mitsunobu reaction. By understanding the mechanism of each step and carefully controlling reaction parameters—particularly temperature, reagent stoichiometry, and purification methods—researchers can reliably produce this valuable chiral building block with high chemical and enantiomeric purity. The analytical methods outlined provide the necessary tools to validate the final product, ensuring its suitability for the rigorous demands of drug development.

References

- 1. (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride | 1314419-67-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction [organic-chemistry.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Pyrrolidine Scaffold

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride has emerged as a pivotal structural motif in medicinal chemistry, valued for its integration into a new generation of therapeutic agents. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that is highly advantageous for creating specific and high-affinity interactions with biological targets. The incorporation of a 4-fluorophenoxy substituent at the chiral 3-position further enhances its utility by improving metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile building block, offering a technical resource for its effective utilization in drug discovery and development programs.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is essential for its effective handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1260619-17-7 | [2] |

| Molecular Formula | C₁₀H₁₃ClFNO | [2] |

| Molecular Weight | 217.67 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

| Solubility | Soluble in water, alcohol, and ether. | |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [2] |

| LogP | 1.9882 | [2] |

Synthesis and Chiral Purity

The synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a multi-step process that requires careful control of stereochemistry to ensure high enantiomeric purity. A common and effective strategy involves the nucleophilic substitution of a chiral pyrrolidine precursor.

Recommended Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction is a reliable method for the stereospecific synthesis of the target compound, starting from the commercially available (R)-N-Boc-3-hydroxypyrrolidine. This reaction proceeds with a complete inversion of stereochemistry at the hydroxyl-bearing carbon, ensuring the desired (S)-configuration in the final product.

Caption: Synthetic workflow for (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available reagents.

Step 1: Synthesis of (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

-

To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of starting material) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh₃, 1.5 eq).

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine as a viscous oil or solid.

Step 2: Synthesis of (S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

-

Dissolve the purified (S)-N-Boc-3-(4-Fluorophenoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M solution, 3-5 eq) to the mixture at room temperature.

-

Stir the reaction for 2-4 hours, during which the hydrochloride salt will precipitate.

-

Collect the solid precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum to yield (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation. While a specific spectrum for the title compound is not publicly available, the expected chemical shifts can be predicted based on structurally similar compounds.

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~10.0-9.5 (br s, 2H): NH₂⁺ protons of the pyrrolidine ring.

-

~7.2-7.0 (m, 2H): Aromatic protons ortho to the fluorine atom.

-

~7.0-6.8 (m, 2H): Aromatic protons meta to the fluorine atom.

-

~5.1-4.9 (m, 1H): CH-O proton on the pyrrolidine ring.

-

~3.6-3.2 (m, 4H): CH₂ protons adjacent to the nitrogen atom in the pyrrolidine ring.

-

~2.4-2.1 (m, 2H): CH₂ proton on the pyrrolidine ring.

Expected ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~158-155 (d, J ≈ 240 Hz): Aromatic carbon attached to fluorine.

-

~154-152 (s): Aromatic carbon attached to the ether oxygen.

-

~117-115 (d, J ≈ 23 Hz): Aromatic carbons ortho to fluorine.

-

~116-114 (d, J ≈ 8 Hz): Aromatic carbons meta to fluorine.

-

~78-76 (s): CH-O carbon of the pyrrolidine ring.

-

~50-48 (s): CH₂ carbon of the pyrrolidine ring.

-

~45-43 (s): CH₂ carbon adjacent to nitrogen.

-

~32-30 (s): CH₂ carbon of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the free base.

-

Expected [M+H]⁺: 218.10 (for C₁₀H₁₄FNO⁺)

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of the final product.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Expected Outcome: Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess (ee%).

Mechanism of Action and Applications in Drug Discovery

The (S)-3-(4-Fluorophenoxy)pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[4] Its utility stems from the combination of the stereochemically defined pyrrolidine ring and the electronically modified phenoxy group.

Caption: Key therapeutic areas for derivatives of the title compound.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The pyrrolidine ring can mimic the proline residue of natural substrates for DPP-IV, an enzyme involved in glucose metabolism.[5] The (S)-3-(4-Fluorophenoxy)pyrrolidine moiety can be incorporated into molecules designed to inhibit DPP-IV, thereby prolonging the action of incretin hormones and improving glycemic control in type 2 diabetes.[6][7][8] The 4-fluorophenyl group can enhance binding to the S1 pocket of the enzyme.

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)

Derivatives of 3-phenoxypyrrolidine have been identified as potent inhibitors of both serotonin (SERT) and norepinephrine (NET) transporters.[9] These dual-action inhibitors are effective treatments for major depressive disorder and neuropathic pain.[10][11] The (S)-stereochemistry and the 4-fluoro substituent can influence the potency and selectivity for these transporters.

Muscarinic M3 Receptor Antagonists

The pyrrolidine scaffold is also found in antagonists of the muscarinic M3 receptor.[12][13][14][15] These agents are used in the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder. The 3-aryloxy substituent can play a crucial role in achieving high affinity and selectivity for the M3 receptor subtype.[16]

Antibacterial Agents

Recent studies have shown that pyrrolidine derivatives containing a 4-fluorophenyl group exhibit promising antibacterial activity against various bacterial strains.[4] This suggests that (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride could serve as a valuable starting material for the development of novel anti-infective agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and a dust mask. Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible substances such as strong oxidizing agents.

Conclusion: A Versatile Tool for Future Drug Development

(S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride is a high-value chiral building block with significant potential in the discovery and development of new therapeutics. Its unique structural and electronic properties make it a versatile scaffold for targeting a range of biological pathways. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will empower researchers to leverage this important molecule in their quest for novel and improved medicines.

References

- 1. 3-(4-Fluorobenzoyl)pyrrolidine hydrochloride | C11H13ClFNO | CID 19937397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (S)-3-(4-Fluorophenoxy)pyrrolidine hydrochloride | 1260619-17-7 | Benchchem [benchchem.com]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. oatext.com [oatext.com]

- 6. [A novel dipeptidyl peptidase IV inhibitors developed through scaffold hopping and drug splicing strategy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Item - Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structureâ - figshare - Figshare [figshare.com]

- 16. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Fluorophenoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the presumed mechanism of action of 3-(4-Fluorophenoxy)pyrrolidine, a synthetic molecule belonging to the class of 3-aryloxypyrrolidine derivatives. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the primary mode of action for this molecule is hypothesized to be the inhibition of the human norepinephrine transporter (NET). This guide will delve into the molecular underpinnings of this proposed mechanism, detail the experimental protocols necessary to validate this hypothesis, and discuss the potential therapeutic implications for neurological and psychiatric disorders. While direct experimental data for this compound is not publicly available, this document synthesizes information from closely related analogs to provide a robust and scientifically grounded framework for its study.

Introduction: The 3-Aryloxypyrrolidine Scaffold in Neuroscience Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS).[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with a variety of biological targets. The 3-aryloxypyrrolidine moiety, in particular, has emerged as a key pharmacophore in the development of monoamine transporter inhibitors.[3] Monoamine transporters, including the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT), are crucial for regulating neurotransmitter signaling in the brain. Dysregulation of these transporters is implicated in a range of neuropsychiatric conditions, making them important targets for therapeutic intervention.[4]

This compound is a member of this promising class of compounds. The introduction of a fluorine atom on the phenoxy ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity. This guide will explore the anticipated mechanism of action of this specific molecule based on the well-established pharmacology of its structural relatives.

Postulated Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary hypothesized mechanism of action for this compound is the selective inhibition of the norepinephrine transporter (NET). This assertion is based on extensive research on analogous 3-aryloxypyrrolidine derivatives, which have consistently demonstrated potent and selective inhibition of norepinephrine reuptake.[3]

Molecular Interaction with the Norepinephrine Transporter

The norepinephrine transporter is a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating its signaling. Inhibition of NET leads to an increased concentration and prolonged duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

The binding of 3-aryloxypyrrolidine derivatives to NET is thought to involve several key interactions within the transporter's binding pocket. The protonated pyrrolidine nitrogen is likely to form an ionic bond with a conserved aspartate residue in the transporter, a common feature for many monoamine transporter inhibitors. The aryloxy group is predicted to engage in hydrophobic and aromatic interactions with key amino acid residues, contributing to both affinity and selectivity. The 4-fluoro substitution on the phenyl ring can potentially enhance these interactions through favorable electronic effects and by influencing the overall conformation of the molecule.

Downstream Signaling Consequences

By increasing synaptic norepinephrine levels, this compound is expected to modulate downstream signaling pathways regulated by adrenergic receptors. This can lead to a cascade of intracellular events, including changes in cyclic AMP (cAMP) levels and the activation of various protein kinases, ultimately influencing neuronal excitability and gene expression. The therapeutic effects of NET inhibitors in conditions like depression and ADHD are attributed to these downstream adaptations in neuronal function.

Structure-Activity Relationship (SAR) of 3-Aryloxypyrrolidine Derivatives

The hypothesis that this compound is a NET inhibitor is strongly supported by the structure-activity relationships established for this chemical class. Studies on a variety of 3-aryloxypyrrolidine analogs have revealed key structural determinants for NET affinity and selectivity.

Generally, for 3-aryloxypyrrolidine derivatives:

-

The Pyrrolidine Ring: Essential for the interaction with the transporter.

-

The Aryloxy Moiety: Crucial for high-affinity binding. Substitutions on the aryl ring significantly impact potency and selectivity.

-

Substitution at the 4-position of the Phenyl Ring: Halogen substitutions, such as fluorine, are often well-tolerated and can enhance affinity and metabolic stability.

A comparative analysis of related compounds suggests that this compound would likely exhibit high affinity for NET, with potentially lower affinity for SERT and DAT.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are required. The following protocols are standard in the field for characterizing monoamine transporter inhibitors.

In Vitro Binding Affinity Assays

Objective: To quantify the binding affinity of this compound to human NET, SERT, and DAT.

Methodology: Radioligand Binding Assays

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

-

-

Competition Binding Assay:

-

Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT) at a fixed concentration.

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

Incubate to equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: This assay will provide quantitative Ki values, allowing for the determination of the compound's affinity and selectivity for each of the three monoamine transporters.

In Vitro Functional Assays

Objective: To assess the functional inhibitory activity of this compound on monoamine reuptake.

Methodology: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture:

-

Use HEK293 cells stably expressing hNET, hSERT, or hDAT.

-

-

Uptake Assay:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled neurotransmitter ([³H]Norepinephrine, [³H]Serotonin, or [³H]Dopamine).

-

Incubate for a short period to allow for transporter-mediated uptake.

-

Wash the cells to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis:

-

Determine the IC50 value for the inhibition of neurotransmitter uptake.

-

Expected Outcome: This assay will confirm whether the compound acts as an inhibitor of transporter function and provide its functional potency (IC50).

Downstream Signaling and Cellular Assays

To investigate the cellular consequences of NET inhibition by this compound, further assays can be employed, such as measuring changes in intracellular cAMP levels in response to norepinephrine in cells co-expressing NET and adrenergic receptors.

Data Presentation and Visualization

Quantitative Data Summary

The following table structure should be used to summarize the key quantitative data obtained from the proposed experiments.

| Target | Radioligand | Ki (nM) | Uptake Inhibition IC50 (nM) |

| hNET | [³H]Nisoxetine | ||

| hSERT | [³H]Citalopram | ||

| hDAT | [³H]WIN 35,428 |

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action and the downstream consequences of NET inhibition.

Caption: Proposed mechanism of this compound.

Experimental Workflow Diagram

The following diagram outlines the key experimental steps to characterize the mechanism of action.

Caption: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests its primary mechanism of action is the inhibition of the norepinephrine transporter. This is based on the well-documented structure-activity relationships of the 3-aryloxypyrrolidine class of molecules. The experimental framework outlined in this guide provides a clear path to definitively elucidate its pharmacological profile. Confirmation of its activity and selectivity will be crucial for its further development as a potential therapeutic agent for CNS disorders where modulation of noradrenergic signaling is beneficial. Future studies should also investigate its in vivo efficacy in relevant animal models of these disorders, as well as its pharmacokinetic and safety profiles.

References

- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Fluorinated Pyrrolidine Derivatives in Modern Drug Discovery: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. When combined with the privileged pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle prevalent in bioactive natural products and synthetic drugs, the resulting fluorinated pyrrolidine derivatives exhibit a remarkable spectrum of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this burgeoning class of compounds. We will delve into the causal relationships behind experimental designs, explore key therapeutic areas, and provide actionable protocols and data to inform future research and development endeavors.

The Strategic Advantage of Fluorine in Pyrrolidine Scaffolds

The pyrrolidine ring, a saturated analog of pyrrole, is a versatile scaffold in drug discovery due to its three-dimensional structure, the presence of a basic nitrogen atom, and the potential for stereochemical diversity.[1][[“]] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1]

The introduction of fluorine, the most electronegative element, into the pyrrolidine ring imparts a range of beneficial properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life and improved pharmacokinetic profiles.[3][4]

-

Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[5]

-

Modulation of pKa: The inductive effect of fluorine can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and affecting properties like cell permeability and target engagement.

-

Conformational Control: The stereospecific placement of fluorine on the pyrrolidine ring can influence its pucker, pre-organizing the molecule into a bioactive conformation.[6][7] This "fluorine gauche effect" can be a powerful tool in rational drug design.[7]

The following diagram illustrates the key properties imparted by fluorine to a pyrrolidine scaffold.

Caption: Impact of Fluorination on Pyrrolidine Properties.

Therapeutic Applications of Fluorinated Pyrrolidine Derivatives

The unique properties of fluorinated pyrrolidines have led to their exploration in a wide array of therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[8][9] Inhibition of DPP-IV prolongs the action of GLP-1, offering an effective treatment for type 2 diabetes.[8] Fluorinated pyrrolidine amides have emerged as potent and selective DPP-IV inhibitors.[10][11]

The fluorinated pyrrolidine moiety often occupies the S1 pocket of the DPP-IV active site. The fluorine atoms can form crucial interactions with residues such as Tyr631 and Ser630, enhancing binding affinity compared to their non-fluorinated counterparts.[8]

One notable example is the development of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (PF-00734200), a potent and selective DPP-IV inhibitor with an IC50 of 13 nM.[12] This compound demonstrated high oral bioavailability in preclinical studies.[12]

| R-Group at Pyrrolidine | Potency (IC50) | Key Interactions | Reference |

| H | Lower | Hydrophobic interactions | [8] |

| 3-F (S) | Moderate | H-bond with Tyr631 | [8][10] |

| 3,3-diF | High | Enhanced hydrophobic and polar interactions | [12] |

This protocol is a generalized representation based on synthetic strategies reported in the literature.[13][14]

-

Starting Material: Commercially available Boc-protected 3-hydroxy-L-proline.

-

Fluorination: Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine at the 3-position. For difluorination, an oxidation followed by treatment with DAST can be employed.

-

Deprotection: Removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA).

-

Amide Coupling: Coupling of the resulting fluorinated pyrrolidine with a desired carboxylic acid (e.g., a substituted cyclohexylglycine analogue) using a standard coupling agent like HATU or EDC/HOBt.

-

Purification: Purification of the final compound by column chromatography or preparative HPLC.

The following diagram outlines a general synthetic workflow.

Caption: General Synthetic Workflow for Fluorinated Pyrrolidine Amides.

Anticancer Activity

Fluorinated pyrrolidine derivatives have shown promise as anticancer agents through various mechanisms.[15]

-

Caspase Inhibition: Dysregulation of apoptosis is a hallmark of cancer. Fluorinated pyrrolidinyl sulfonyl isatins have been developed as potent inhibitors of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade.[16][17] Certain mono-, di-, and trifluoromethylated pyrrolidine ring analogs have demonstrated IC50 values in the nanomolar range for these caspases.[17]

-

Enzyme Inhibition in Cancer Metabolism: Proline metabolism is often altered in cancer.[18] Fluorinated proline analogues can potentially interfere with these pathways, offering a novel therapeutic strategy.

-

Targeting G-quadruplex DNA: Fluorinated pyrrolidines attached to acridine ligands have been shown to interact with G-quadruplex DNA structures, which are overrepresented in the promoter regions of oncogenes.[19]

Antiviral Activity

The pyrrolidine scaffold is present in several antiviral drugs, and fluorination can enhance their efficacy.

-

Neuraminidase Inhibition: Neuraminidase is a key enzyme for the release of new influenza virus particles from infected cells. Pyrrolidine derivatives have been designed as neuraminidase inhibitors, with some showing potency comparable to oseltamivir.[20] Fluorination can improve the binding of these inhibitors to the enzyme's active site.

-

Nucleoside Analogues: Fluorinated nucleosides are a significant class of antiviral agents.[4][21] While not strictly pyrrolidine derivatives, the synthesis of fluorinated carbocyclic nucleosides often involves pyrrolidine intermediates. The fluorine atom can enhance metabolic stability and alter the electronic properties of the nucleoside, leading to improved antiviral activity.[4]

Central Nervous System (CNS) Disorders

The ability of fluorine to enhance lipophilicity and blood-brain barrier (BBB) penetration makes fluorinated pyrrolidines attractive candidates for treating CNS disorders.[22][23][24]

-

Modulation of Metabotropic Glutamate Receptors (mGluRs): Fluorinated pyrrolidine derivatives have been investigated as modulators of mGluR4, a target for the treatment of CNS disorders like Parkinson's disease.[16]

-

Neuroinflammation Inhibition: Certain pyridine alkaloids containing a pyrrolidine-like structure have shown activity in the CNS.[25] Fluorination of such scaffolds could lead to novel agents for treating neuroinflammatory conditions.

Future Directions and Conclusion

The field of fluorinated pyrrolidine derivatives is ripe with opportunities for further exploration. The development of novel and efficient synthetic methodologies for accessing diverse fluorinated pyrrolidine building blocks is crucial.[26][27] Furthermore, a deeper understanding of the structure-activity relationships and the precise molecular interactions of these compounds with their biological targets will guide the design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oatext.com [oatext.com]

- 10. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA – SINAPSE [sinapse.ac.uk]

- 20. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. eurekaselect.com [eurekaselect.com]

- 25. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 27. iwatobipen.wordpress.com [iwatobipen.wordpress.com]

The Strategic Importance of 3-(4-Fluorophenoxy)pyrrolidine in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Within this pursuit, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile foundation for the development of new therapeutics. The 3-(4-Fluorophenoxy)pyrrolidine core is a prime example of such a scaffold, garnering significant attention from researchers and drug development professionals. This in-depth technical guide provides a comprehensive literature review of this compound, delving into its synthesis, chemical properties, and its pivotal role in the design of potent and selective modulators of neurological targets.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, provides a three-dimensional architecture that can enhance molecular complexity and improve critical physicochemical properties for drug candidates, such as solubility and target selectivity[1]. The strategic incorporation of a 4-fluorophenoxy moiety at the 3-position introduces several advantageous characteristics. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the phenoxy ring, thereby influencing binding interactions with target proteins[1]. This unique combination of a flexible pyrrolidine core and a functionalized aromatic side chain makes this compound a highly valuable building block in medicinal chemistry, particularly in the development of therapies for neurological and psychiatric disorders[1].

Synthesis of this compound: A Methodical Approach

The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical step in its utilization for drug discovery. A common and effective strategy involves the nucleophilic substitution of a protected 3-hydroxypyrrolidine with 4-fluorophenol, often employing the Mitsunobu reaction, followed by deprotection.

Enantioselective Synthesis Pathway

The following diagram illustrates a typical enantioselective synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine, starting from a commercially available chiral precursor.

Caption: Enantioselective synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of (R)-3-(4-Fluorophenoxy)pyrrolidine, based on established chemical transformations.

Step 1: Mitsunobu Reaction for the Synthesis of (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine

-

To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-fluorophenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (PPh3) (1.5 eq).

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. The reaction proceeds with an inversion of stereochemistry at the C3 position of the pyrrolidine ring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine.

Step 2: N-Boc Deprotection to Yield (R)-3-(4-Fluorophenoxy)pyrrolidine

-

Dissolve the purified (R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Alternatively, a solution of 4M HCl in 1,4-dioxane can be used for the deprotection.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO3) and extracted with an organic solvent (e.g., ethyl acetate) to yield the free base, (R)-3-(4-Fluorophenoxy)pyrrolidine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FNO | [2] |

| Molecular Weight | 181.21 g/mol | [2] |

| CAS Number (Racemate) | 524045-02-1 | [1] |

| CAS Number ((R)-enantiomer) | 900512-41-6 | [2] |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | [2] |

| LogP (calculated) | 1.5664 | [2] |

Spectroscopic Data: While specific, publicly available spectra for this compound are limited, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the 4-fluorophenoxy group, a multiplet for the proton at the C3 position of the pyrrolidine ring, and multiplets for the methylene protons of the pyrrolidine ring.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the 4-fluorophenoxy group, with the carbon attached to the fluorine showing a characteristic coupling, as well as signals for the carbons of the pyrrolidine ring.

Applications in Drug Discovery: A Focus on Glycine Transporter 1 (GlyT1) Inhibition

The this compound scaffold has proven to be particularly valuable in the development of inhibitors for the Glycine Transporter 1 (GlyT1)[1]. GlyT1 is a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine in the synapse is increased, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is a promising therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia[3].

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have explored the structure-activity relationships of 3-phenoxypyrrolidine derivatives as GlyT1 inhibitors. Key findings include:

-

The 3-Aryloxy Moiety: The nature and substitution pattern of the aromatic ring at the 3-position are critical for potency and selectivity. The 4-fluoro substituent is often favored for its ability to enhance binding affinity and improve pharmacokinetic properties.

-

The Pyrrolidine Ring: The pyrrolidine nitrogen provides a crucial point for further derivatization. Small alkyl or substituted benzyl groups on the nitrogen are often well-tolerated and can be used to fine-tune the overall properties of the molecule.

-

Stereochemistry: The stereochemistry at the C3 position of the pyrrolidine ring is often critical for potent GlyT1 inhibition, with one enantiomer typically exhibiting significantly higher activity than the other.

Experimental Workflow: GlyT1 Inhibition Assay

The following diagram outlines a typical workflow for a cell-based GlyT1 inhibition assay using a radiolabeled substrate.

Caption: Workflow for a [³H]Glycine uptake assay to determine GlyT1 inhibition.

Detailed Protocol: [³H]Glycine Uptake Assay

This protocol provides a detailed methodology for assessing the inhibitory activity of compounds against GlyT1.

-

Cell Culture: Maintain a cell line stably expressing human GlyT1 (e.g., HEK293 or CHO cells) in appropriate culture medium.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compounds, including this compound derivatives, in a suitable assay buffer. Add the compound solutions to the wells.

-

Radioligand Addition: Add a solution of [³H]Glycine to each well to initiate the uptake reaction.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]Glycine and terminate the uptake.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the amount of incorporated radioactivity using a scintillation counter[4].

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]Glycine uptake (IC₅₀ value).

Conclusion: A Versatile Building Block for Future Neurological Therapies

This compound has firmly established itself as a valuable and versatile scaffold in medicinal chemistry. Its favorable structural and physicochemical properties make it an ideal starting point for the design of potent and selective modulators of challenging biological targets. The continued exploration of derivatives based on this core structure, particularly in the context of GlyT1 inhibition for the treatment of schizophrenia and other neurological disorders, holds significant promise for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the synthesis, properties, and applications of this compound, offering a solid foundation for researchers and drug development professionals working in this exciting area of science.

References

An In-depth Technical Guide to 3-(4-Fluorophenoxy)pyrrolidine: A Key Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenoxy)pyrrolidine, a heterocyclic building block of significant interest in medicinal chemistry. While the definitive history of its initial synthesis remains elusive in publicly accessible literature, its contemporary importance is intrinsically linked to the development of novel therapeutics targeting the central nervous system. This document will synthesize available information on its chemical properties, outline plausible synthetic strategies based on established organic chemistry principles, and delve into its primary application as a core structural motif in Glycine Transporter 1 (GlyT1) inhibitors for the potential treatment of schizophrenia. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this valuable scaffold.

Introduction: The Strategic Importance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to its flat aromatic counterparts, which is often crucial for achieving high-affinity and selective interactions with biological targets.[1] The pyrrolidine moiety is a common feature in numerous FDA-approved drugs and natural products, demonstrating its versatility and favorable pharmacological properties.

This compound combines this advantageous pyrrolidine core with a 4-fluorophenoxy group. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate the electronic properties of the molecule, making it a valuable substituent in the design of CNS-active compounds.[2]

Discovery and History: An Obscure Beginning

Despite its clear utility in modern medicinal chemistry, the precise origins of this compound are not well-documented in readily available scientific literature or patent databases. The compound, in its racemic and enantiomerically pure forms, is commercially available from various suppliers, with the following CAS numbers assigned:

| Compound | CAS Number |

| This compound (racemate) | 524045-02-1[2] |

| (S)-3-(4-Fluorophenoxy)pyrrolidine | 1187927-92-9[3] |

| (R)-3-(4-Fluorophenoxy)pyrrolidine | 900512-41-6 |